
2-(Propan-2-yl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2. It is a derivative of cyclopentanecarboxylic acid, where a propan-2-yl group is attached to the cyclopentane ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Carboxylation of Cyclopentene: : One method to synthesize 2-(Propan-2-yl)cyclopentane-1-carboxylic acid involves the carboxylation of cyclopentene. This reaction is typically carried out under high pressure and temperature, using carbon dioxide as the carboxylating agent and a suitable catalyst .
-
Oxidation of Cyclopentanol: : Another approach is the oxidation of cyclopentanol. Strong oxidizing agents such as chromic acid or potassium permanganate are used to convert the alcohol to the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed hydrocarboxylation of cyclopentene. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 2-(Propan-2-yl)cyclopentane-1-carboxylic acid can undergo oxidation reactions, where the carboxylic acid group can be further oxidized to form various derivatives.
-
Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
-
Substitution: : The compound can undergo substitution reactions, where the propan-2-yl group or other hydrogen atoms on the cyclopentane ring are replaced by different substituents.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-yl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, enabling the creation of more complex molecules .
-
Biology: : The compound is studied for its potential biological activities and interactions with various biomolecules.
-
Medicine: : It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory drugs .
-
Industry: : The compound is utilized in the production of fragrances, dyes, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-(Propan-2-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The propan-2-yl group can also affect the compound’s steric and electronic properties, impacting its overall behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanecarboxylic Acid: The parent compound, lacking the propan-2-yl group.
2-(Methyl)cyclopentane-1-carboxylic Acid: A similar compound with a methyl group instead of a propan-2-yl group.
2-(Ethyl)cyclopentane-1-carboxylic Acid: Another similar compound with an ethyl group.
Uniqueness
2-(Propan-2-yl)cyclopentane-1-carboxylic acid is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-propan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-6(2)7-4-3-5-8(7)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
QIXQEMOUUOKOLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


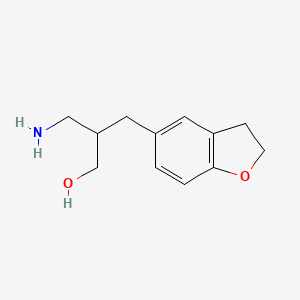
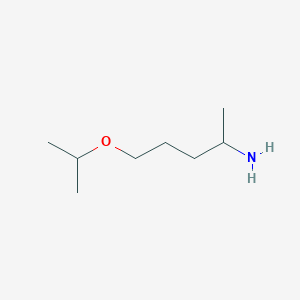
![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)


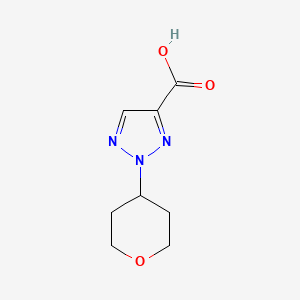
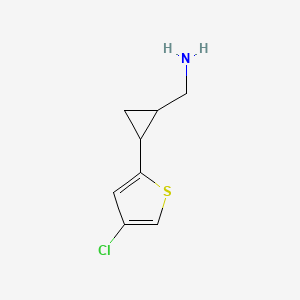
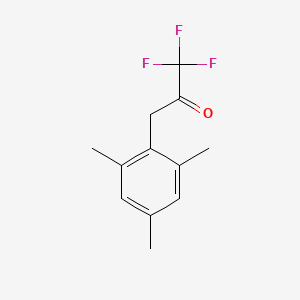
![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)
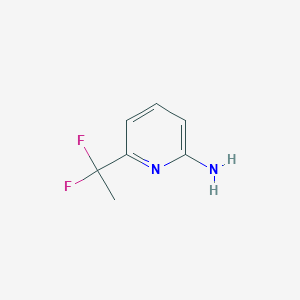
![(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13530102.png)



